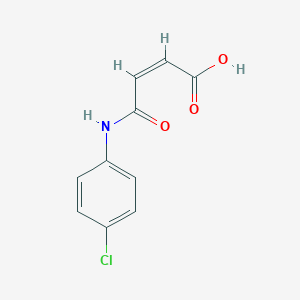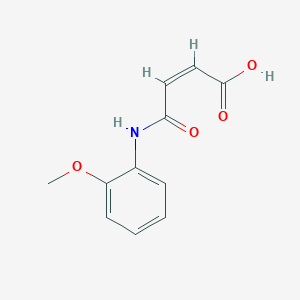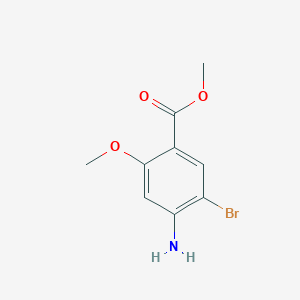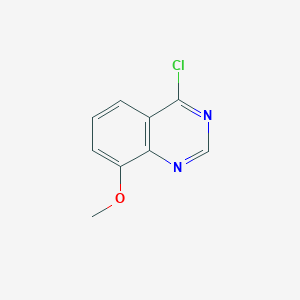
N-(4-氯苯基)马来酰胺酸
描述
N-(4-Chlorophenyl)Maleamic Acid is a derivative of maleamic acid, which is characterized by the presence of a chlorophenyl group attached to the nitrogen atom of the maleamic acid structure. While the provided papers do not directly discuss N-(4-Chlorophenyl)Maleamic Acid, they do provide insights into similar compounds where the chlorophenyl group is in different positions on the phenyl ring or where different substituents are present. These compounds exhibit planar molecular structures and are stabilized by intramolecular hydrogen bonds .
Synthesis Analysis
The synthesis of compounds similar to N-(4-Chlorophenyl)Maleamic Acid typically involves the reaction of an appropriate amine with maleic anhydride. For instance, N-(Dehydroabietyl)maleamic acid was synthesized from dehydroabietylamine and maleic anhydride . This suggests that a similar approach could be used for synthesizing N-(4-Chlorophenyl)Maleamic Acid, using 4-chloroaniline as the starting amine.
Molecular Structure Analysis
The molecular structure of maleamic acid derivatives is often stabilized by intramolecular hydrogen bonds. For example, N-(2-Chloro-4-nitrophenyl)maleamic acid and N-(3,5-Dichlorophenyl)maleamic acid both exhibit intramolecular O—H⋯O hydrogen bonds within the maleamic acid unit . Additionally, the maleamic acid unit is typically planar, as seen in N-(3-Chlorophenyl)maleamic acid, which has an r.m.s. deviation of 0.044 Å from planarity .
Chemical Reactions Analysis
The chemical reactivity of maleamic acid derivatives can be inferred from their molecular structure. The presence of amide and carboxylic acid functional groups suggests that these compounds can participate in various chemical reactions, such as amide bond formation or esterification. The intramolecular hydrogen bonds may also influence the reactivity by stabilizing certain conformations of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-Chlorophenyl)Maleamic Acid can be extrapolated from related compounds. These properties are influenced by the presence of hydrogen bonds and the planarity of the molecule. For instance, the crystal packing is often dictated by N—H⋯O hydrogen bonds, which can lead to the formation of three-dimensional networks in the crystal lattice . The chlorophenyl group may also engage in intermolecular interactions, such as C—Cl⋯O=C contacts, which can affect the melting point, solubility, and other physical properties .
科学研究应用
固相萃取
该化合物可用于合成表面接枝聚合物,以从复杂混合物中选择性固相萃取特定离子或分子 .
马来酰亚胺的合成
N-(4-氯苯基)马来酰胺酸可以作为合成取代马来酰亚胺的前体,取代马来酰亚胺在有机合成和材料科学中具有多种应用 .
狄尔斯-阿尔德反应
由N-(4-氯苯基)马来酰胺酸衍生的取代马来酰亚胺可用于狄尔斯-阿尔德反应,该反应广泛应用于环状化合物的合成 .
热敏性水凝胶
该化合物的衍生物可用于制备热敏性水凝胶,热敏性水凝胶在药物递送系统和组织工程中具有应用 .
具有成本效益的合成
与市售价格相比,该化合物原材料成本相对较低,为合成更复杂的分子提供了具有成本效益的选择 .
光谱学研究
安全和危害
作用机制
Mode of Action
It is known that the compound has a maleamic acid group, which may interact with its targets through hydrogen bonding or other types of interactions . The presence of a chloroanilino group may also influence the compound’s interactions with its targets .
Action Environment
The action of N-(4-Chlorophenyl)Maleamic Acid may be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules in the environment could potentially affect the compound’s stability, efficacy, and mode of action .
属性
IUPAC Name |
(Z)-4-(4-chloroanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTQVXSNFILAQY-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40418084 | |
| Record name | AF-794/00086051 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7242-16-2 | |
| Record name | NSC148151 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC52607 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AF-794/00086051 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does CPMI, derived from CPMA, protect sorghum plants from metolachlor injury?
A1: The research paper [] investigates the protective mechanism of CPMI, synthesized from CPMA, against metolachlor-induced injury in sorghum plants. The study demonstrates that CPMI treatment doesn't prevent the initial absorption of metolachlor by the sorghum shoots. Instead, it significantly accelerates the detoxification process of metolachlor within the plant tissue []. This detoxification is primarily achieved through the enhanced formation of a metolachlor-glutathione conjugate, effectively reducing the amount of free metolachlor present []. This suggests that CPMI's protective action is primarily due to its ability to stimulate the plant's own defense mechanisms against metolachlor, rather than directly inhibiting the herbicide's action.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B182776.png)

![3-amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182780.png)


![N-[4-(furan-2-yl)phenyl]acetamide](/img/structure/B182786.png)
![4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182787.png)

![4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182791.png)

